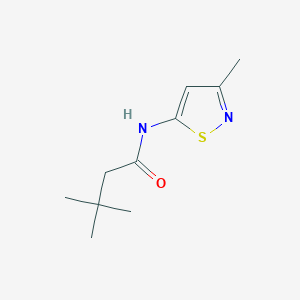
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide, also known as DPA-713, is a selective ligand for the translocator protein (TSPO). TSPO is a protein found in the outer mitochondrial membrane of cells and is involved in various physiological and pathological processes. DPA-713 has been extensively studied for its potential applications in scientific research, particularly in the fields of neurology and oncology.
作用机制
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide binds selectively to TSPO, which is overexpressed in various pathological conditions. The binding of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide to TSPO modulates the activity of the protein, leading to changes in cellular processes such as apoptosis, inflammation, and oxidative stress. The precise mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide is still under investigation, but it is thought to involve the regulation of mitochondrial function and the production of reactive oxygen species.
Biochemical and Physiological Effects
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have shown that 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide can reduce the size of tumors in animal models of cancer and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide is its selectivity for TSPO, which allows for the specific targeting of cells and tissues that overexpress the protein. 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide is also relatively easy to synthesize and can be produced on a large scale. However, one limitation of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide is its low affinity for TSPO, which can limit its effectiveness in certain applications. Additionally, the use of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide in animal models can be complicated by species-specific differences in TSPO expression and function.
未来方向
There are several potential future directions for the use of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide in scientific research. One area of interest is the development of new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide has shown promise in improving cognitive function and reducing inflammation in animal models of these diseases. Another area of interest is the use of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide as a diagnostic tool for cancer. TSPO expression is often upregulated in cancer cells, and 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide could be used to detect and monitor the progression of the disease. Finally, there is interest in developing new TSPO ligands with improved affinity and selectivity for the protein, which could enhance the effectiveness of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide and other TSPO ligands in scientific research and clinical applications.
Conclusion
In conclusion, 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide is a selective ligand for TSPO that has been extensively studied for its potential applications in scientific research. 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide has been shown to have a range of biochemical and physiological effects and has been used to investigate the role of TSPO in various pathological processes. While there are limitations to the use of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide, it remains a valuable tool for studying TSPO and developing new therapies for diseases such as Alzheimer's, Parkinson's, and cancer.
合成方法
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide involves the reaction of 3-acetylpyridine with 3,5-dimethyl-1H-pyrazole in the presence of a base and a catalyst. The resulting compound is then treated with N-bromosuccinimide to form the final product. The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide is a relatively straightforward process and can be carried out on a large scale.
科学研究应用
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide has been widely used in scientific research as a tool to study TSPO expression and function. TSPO has been implicated in various physiological and pathological processes, including inflammation, apoptosis, and oxidative stress. 2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide has been used to investigate the role of TSPO in these processes and to develop new therapies for diseases such as Alzheimer's, Parkinson's, and cancer.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-6-10(2)16(15-9)8-12(17)14-11-4-3-5-13-7-11/h3-7H,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAMPPUWYFUJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)








![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)


![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)